molecular formula C14H26N2O2 B2591306 Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate CAS No. 1250993-72-6

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate

Cat. No. B2591306
CAS RN: 1250993-72-6
M. Wt: 254.374
InChI Key: ATFHYPICLWVHFR-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.374. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Scalability

An efficient and scalable synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, highlights the importance of this compound in the preparation of pharmacologically relevant substances. The synthesis involves key transformations in a one-pot process, demonstrating the compound's role in facilitating the development of receptor agonists on a large scale (Jarugu et al., 2018).

Kinetic Resolution and Enantioselectivity

The compound's significance is further underscored by its application in kinetic resolution processes, where it serves as a substrate for enantioselective reactions. For example, kinetic resolution of racemic carboxylic acids using L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol has been accomplished, achieving high asymmetric induction. This process exemplifies the compound's utility in obtaining enantiomerically pure substances, a crucial aspect in the development of drugs with specific stereochemical requirements (Ishihara et al., 2008).

Application in Peptide Mimetics

Additionally, the synthesis of U-shaped conformationally constrained analogues of peptides based on specific scaffolds, including tert-butyl N-Boc-3,4-dehydroprolinates, showcases the compound's role in the design of peptide mimetics. These constrained peptides are critical for studying protein-protein interactions and developing therapeutic agents (Mazaleyrat et al., 2002).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the compound has been used to study basic forms of self-assembly organized by hydrogen bonds. The analysis of racemic crystal structures of derivatives provides insights into supramolecular assembly, which is fundamental for the development of novel materials and understanding biological processes (Kălmăn et al., 2001).

Synthesis of Functionalized Building Blocks

The compound's utility extends to the synthesis of functionalized cycloalkenol building blocks via enantioselective processes. This application is pivotal in the construction of complex organic molecules, underscoring the compound's versatility in organic synthesis (Takano et al., 1992).

properties

IUPAC Name

tert-butyl (3aR,4R,7aS)-4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3/t10-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFHYPICLWVHFR-QJPTWQEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.